Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide
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Overview
Description
Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[331]nonane 3,3-dioxide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the amino group, and incorporation of the benzyl and thia groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions are carefully controlled to achieve the desired products with high selectivity.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Rel-(1R,5S,9s)-9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
Uniqueness
Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide is unique due to its specific substitution pattern and the presence of the thia group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
This detailed article provides a comprehensive overview of Rel-(1R,5S,9r)-9-amino-7-benzyl-3-thia-7-azabicyclo[331]nonane 3,3-dioxide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H20N2O2S |
---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
(1S,5R)-7-benzyl-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C14H20N2O2S/c15-14-12-7-16(6-11-4-2-1-3-5-11)8-13(14)10-19(17,18)9-12/h1-5,12-14H,6-10,15H2/t12-,13+,14? |
InChI Key |
OAXAHCOFWJHZLV-PBWFPOADSA-N |
Isomeric SMILES |
C1[C@@H]2CS(=O)(=O)C[C@@H](C2N)CN1CC3=CC=CC=C3 |
Canonical SMILES |
C1C2CS(=O)(=O)CC(C2N)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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